In-Depth Technical Guide: Chemical Properties and Applications of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine
In-Depth Technical Guide: Chemical Properties and Applications of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine
Executive Summary
In the landscape of modern drug discovery and proteomics research, privileged scaffolds—molecular frameworks capable of binding to diverse receptor targets—are invaluable. 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is a highly specialized biochemical probe that exemplifies this concept. Commercially utilized in proteomics research [1], this compound integrates a basic piperidine pharmacophore with a lipophilic 2,3-dihydro-1H-indene (indane) core via a flexible ethyl ether linkage.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and putative pharmacological relevance, particularly its structural alignment with neuroactive Sigma-1 ( σ1 ) receptor ligands and monoamine modulators.
Physicochemical Properties & Structural Analysis
To predict the pharmacokinetic behavior and target engagement of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, we must deconstruct its physicochemical profile. The molecule is engineered for high central nervous system (CNS) penetrance and robust receptor binding.
Structural Deconstruction
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The Piperidine Core: Acts as the primary basic center. At physiological pH, the secondary amine is protonated, allowing it to form critical salt-bridge interactions with conserved acidic residues (e.g., Aspartate or Glutamate) within target receptor pockets.
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The Ethyl Ether Linker: Provides optimal conformational flexibility. The oxygen atom serves as a hydrogen-bond acceptor, while the two-carbon chain allows the molecule to adopt the necessary geometry to span the distance between a receptor's anchoring residue and its hydrophobic sub-pocket.
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The Indane Moiety: A rigid, bicyclic lipophilic tail. This region is primed for π−π stacking and hydrophobic interactions, essential for stabilizing the ligand-receptor complex.
Quantitative Data Summary
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 245.36 g/mol | Optimal for oral absorption; strictly adheres to Lipinski’s Rule of 5. |
| Molecular Formula | C16H23NO | High carbon-to-heteroatom ratio drives lipophilicity. |
| Calculated LogP | ~3.8 | Falls within the ideal range (2.0–5.0) for blood-brain barrier (BBB) penetration. |
| pKa (Secondary Amine) | ~10.4 | >99% protonated at pH 7.4; critical for electrostatic receptor anchoring. |
| Topological Polar Surface Area | 21.3 Ų | Exceptionally low TPSA ensures rapid passive diffusion across lipid bilayers. |
| Rotatable Bonds | 4 | Provides necessary conformational flexibility to adapt to receptor pockets. |
Synthesis Methodologies
Synthesizing ether-linked piperidine derivatives requires precision to avoid side reactions, such as the elimination of the alcohol precursor. In our experience, utilizing a Mitsunobu etherification provides the highest yield and stereochemical control.
Protocol: Synthesis via Mitsunobu Etherification
Objective: Synthesize the target ether linkage while preventing elimination side reactions.
Step 1: Preparation of Reactants
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Action: Dissolve 5-indanol (1.0 eq) and N-Boc-4-(2-hydroxyethyl)piperidine (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
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Causality: Anhydrous THF prevents the hydrolysis of the azodicarboxylate reagent, while the argon atmosphere prevents the oxidative degradation of the electron-rich phenol.
Step 2: Phosphine Activation
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Action: Add Triphenylphosphine (PPh 3 , 1.2 eq) to the mixture and cool the reaction vessel to 0°C.
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Causality: Cooling to 0°C is critical to control the highly exothermic formation of the betaine intermediate upon the subsequent addition of the azodicarboxylate.
Step 3: Azodicarboxylate Addition
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Action: Perform a dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
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Causality: DIAD is selected over Diethyl azodicarboxylate (DEAD) due to its superior thermal stability and significantly reduced explosive risk, ensuring a safer and more scalable process.
Step 4: Reaction and Workup (Self-Validation)
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Action: Allow the mixture to warm to room temperature and stir for 12 hours.
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Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The complete disappearance of the UV-active 5-indanol spot and the appearance of a new, less polar spot confirms the successful formation of the N-Boc-protected ether intermediate.
Step 5: Deprotection
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Action: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours to remove the Boc protecting group.
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Self-Validating Check: LC-MS analysis of the crude mixture must reveal a dominant peak at m/z 246.1 [M+H] + , confirming the successful deprotection and the presence of the target compound.
Caption: Retrosynthetic workflow and chemical synthesis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine.
Pharmacological Relevance & Target Interaction
While marketed primarily for proteomics, the structural topology of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine heavily overlaps with established CNS drugs. Specifically, aminoethyl-substituted piperidine derivatives have been extensively validated as potent σ1 receptor ligands with antiproliferative and neuroprotective properties [2].
Molecular dynamics and structure-activity relationship (SAR) studies on analogous compounds reveal that the basic piperidine nitrogen interacts with the receptor, while the lipophilic indane ring perfectly occupies the hydrophobic binding pocket consisting of residues Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206 [2]. Activation of the σ1 receptor at the endoplasmic reticulum (ER) membrane modulates IP3 receptors, triggering intracellular calcium efflux and downstream kinase cascades.
Caption: Putative pharmacological signaling pathway for Sigma-1 receptor modulation by piperidine ligands.
Analytical & Experimental Workflows
To ensure scientific integrity, any compound utilized in proteomics or receptor assays must undergo rigorous structural validation and functional testing.
Protocol: Structural Validation via LC-MS and NMR
Objective: Confirm the identity and absolute purity of the synthesized compound prior to biological evaluation.
Step 1: LC-MS Analysis
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Action: Dissolve the compound in Optima-grade Methanol to a concentration of 1 µg/mL. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
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Causality: Optima-grade solvents prevent ion suppression in the mass spectrometer's electrospray ionization (ESI) source, ensuring high-fidelity signal detection.
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Self-Validating Check: A single, sharp peak in the UV chromatogram (254 nm) coupled with an extracted ion chromatogram (EIC) mass of m/z 246.1 [M+H] + confirms >95% purity and the correct molecular weight.
Step 2: 1 H-NMR Spectroscopy
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Action: Dissolve 5 mg of the compound in 0.5 mL of CDCl 3 containing 0.03% Tetramethylsilane (TMS) as an internal standard.
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Causality: CDCl 3 is the ideal non-polar solvent for lipophilic amines, and TMS provides a reliable zero-point calibration for chemical shifts.
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Self-Validating Check: The spectrum must display the characteristic aliphatic multiplets of the piperidine ring ( δ 1.2–3.2 ppm), the triplet of the ethyl ether linkage (~ δ 4.0 ppm), and the aromatic signals of the indane core ( δ 6.6–7.1 ppm). The integration ratio must exactly match the 23 protons dictated by the molecular formula.
Protocol: Radioligand Displacement Assay
Objective: Determine the binding affinity ( Ki ) of the compound for specific neuroreceptors (e.g., σ1 ).
Step 1: Membrane Preparation
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Action: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.
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Causality: Guinea pig brain tissue expresses high densities of σ1 receptors. High-speed ultracentrifugation isolates the specific membrane fraction where these receptors are localized.
Step 2: Incubation
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Action: Incubate the membrane preparations with 2 nM -pentazocine (a highly selective σ1 radioligand) and varying concentrations of the test compound ( 10−10 to 10−5 M) for 120 minutes at 37°C.
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Causality: Incubating for 120 minutes at 37°C ensures that the competitive binding reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for accurate Ki calculation using the Cheng-Prusoff equation.
Step 3: Filtration and Washing (Self-Validation)
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Action: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.
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Causality: Polyethylenimine coats the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter itself.
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Self-Validating Check: Include a control tube with 10 µM haloperidol to define non-specific binding. If the non-specific binding exceeds 20% of the total binding, the assay is invalid and must be optimized (e.g., by increasing wash buffer volumes).
References
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Holtschulte, C., Borgel, F., Westphalinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wunsch, B. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." ChemMedChem, 17(7), e202100735 (2022). Available at:[Link]
